molecular formula C11H17NO2 B15239902 Tert-butyl 2-cyanocyclopentanecarboxylate

Tert-butyl 2-cyanocyclopentanecarboxylate

Cat. No.: B15239902
M. Wt: 195.26 g/mol
InChI Key: TXFARTZNKNLZLR-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyanocyclopentanecarboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a cyano group, and a cyclopentanecarboxylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyanocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, forming the desired ester product . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions, which allows for the formation of tert-butyl esters through a one-pot process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes typically utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyanocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-cyanocyclopentanecarboxylate finds applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanocyclopentanecarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis to release the corresponding carboxylic acid. These reactions are facilitated by the presence of specific enzymes and catalysts in biological systems .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

tert-butyl 2-cyanocyclopentane-1-carboxylate

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3

InChI Key

TXFARTZNKNLZLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1C#N

Origin of Product

United States

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